molecular formula C26H28N2O2 B11492426 2-acetyl-3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one

2-acetyl-3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one

Cat. No.: B11492426
M. Wt: 400.5 g/mol
InChI Key: CBKSNXIBWMSHMG-UHFFFAOYSA-N
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Description

2-acetyl-3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one is a complex organic compound that features an indole moiety, a cyclohexene ring, and an acetyl group. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one typically involves multiple steps, including the formation of the indole moiety, the cyclohexene ring, and the final coupling of these components. Common synthetic routes include:

Industrial Production Methods

Industrial production of such complex molecules typically involves optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, high-throughput screening for optimal reaction conditions, and employing green chemistry principles to minimize waste and energy consumption .

Mechanism of Action

The mechanism of action of 2-acetyl-3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-acetyl-3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one is unique due to its complex structure, combining an indole moiety with a cyclohexene ring and an acetyl group. This unique structure contributes to its diverse chemical reactivity and potential biological activities .

Properties

Molecular Formula

C26H28N2O2

Molecular Weight

400.5 g/mol

IUPAC Name

1-[6-[2-(2,5-dimethyl-1H-indol-3-yl)ethylimino]-2-hydroxy-4-phenylcyclohexen-1-yl]ethanone

InChI

InChI=1S/C26H28N2O2/c1-16-9-10-23-22(13-16)21(17(2)28-23)11-12-27-24-14-20(19-7-5-4-6-8-19)15-25(30)26(24)18(3)29/h4-10,13,20,28,30H,11-12,14-15H2,1-3H3

InChI Key

CBKSNXIBWMSHMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCN=C3CC(CC(=C3C(=O)C)O)C4=CC=CC=C4)C

Origin of Product

United States

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